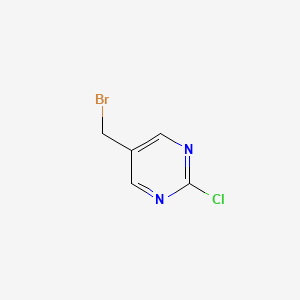

5-(Bromomethyl)-2-chloropyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where a bromomethyl group and a chloro group are introduced into the pyrimidine ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure would be based on the pyrimidine ring, with the bromomethyl group attached at the 5th carbon and the chloro group at the 2nd carbon . The exact spatial configuration would depend on the specific synthesis process.Chemical Reactions Analysis

As a halogenated compound, “5-(Bromomethyl)-2-chloropyrimidine” could undergo various reactions. For example, it might participate in substitution reactions, where the halogen atoms are replaced by other groups .Physical and Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined through experimental methods .Applications De Recherche Scientifique

Antiviral Activity Research

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized using derivatives including 5-bromomethyl, showed limited inhibitory activity against DNA viruses but exhibited marked inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative significantly inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. The 5-halogen-substituted derivatives, including those synthesized with 5-bromomethyl, displayed pronounced antiretroviral activity without measurable toxicity at the concentrations tested (Hocková et al., 2003).

Synthetic Chemistry and Medicinal Chemistry Applications

A study on the synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine demonstrated its importance as an intermediate in the synthesis of various pyrimidine derivatives, indicating the versatile role of bromo and chloro substituted pyrimidines in medicinal chemistry and drug development processes (Hou et al., 2016).

Research on concise and highly efficient approaches to pyrimidine precursors for rosuvastatin synthesis highlighted the utility of 5-(bromomethyl)-substituted N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, showcasing the application of 5-(Bromomethyl)-2-chloropyrimidine derivatives in the synthesis of complex pharmaceuticals (Šterk et al., 2012).

Advanced Organic Synthesis

New routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives utilized 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, showcasing the role of such compounds in synthesizing novel heterocyclic compounds with potential biological activities (Rahimizadeh et al., 2007).

Cross-Coupling Reactions in Organic Synthesis

The palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloropyrimidine with indium organometallics to synthesize 5-substituted-2-chloropyrimidines or 2,5-disubstituted pyrimidines highlighted the applicability of this compound derivatives in facilitating selective synthesis routes, contributing to the development of novel organic compounds (Mosquera et al., 2008).

Mécanisme D'action

Target of Action

Bromomethyl compounds have been reported to interact with dna . They can crosslink with DNA and intercalate between DNA bases .

Mode of Action

Bromomethyl compounds, in general, are known to interact with dna through a process of crosslinking and intercalation . Crosslinking involves the formation of covalent bonds between the compound and DNA, which can interfere with DNA replication and transcription. Intercalation refers to the insertion of the compound between DNA base pairs, which can distort the DNA helix and inhibit its normal function.

Biochemical Pathways

The interaction of bromomethyl compounds with dna can potentially affect various biochemical pathways related to dna replication, transcription, and repair .

Pharmacokinetics

The compound’s bromomethyl group might enhance its reactivity, potentially influencing its pharmacokinetic profile .

Result of Action

The interaction of bromomethyl compounds with dna can lead to dna damage, potentially resulting in cell cycle arrest, apoptosis, or altered gene expression .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(bromomethyl)-2-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKTWKRBXCOJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)